

A Comparative Guide to SIK Inhibitors: Evaluating Alternatives to WH-4-025

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Compound of Interest		
Compound Name:	WH-4-025	
Cat. No.:	B10769160	Get Quote

For researchers and drug development professionals investigating the therapeutic potential of Salt-Inducible Kinase (SIK) inhibition, a clear understanding of the potency and selectivity of available tool compounds is paramount. While **WH-4-025** has been identified as a SIK inhibitor in patent literature (WO2016023014 A2), publicly accessible data on its specific biochemical activity and selectivity profile remains limited.[1] This guide provides a comparative overview of well-characterized SIK inhibitors that serve as valuable alternatives, supported by quantitative data from peer-reviewed studies and detailed experimental methodologies.

SIK Inhibitor Potency and Isoform Selectivity

The SIK family comprises three isoforms—SIK1, SIK2, and SIK3—which share a conserved kinase domain but exhibit distinct expression patterns and biological roles. The inhibitory activity (IC50) of several widely used SIK inhibitors against these isoforms is summarized below. These compounds range from pan-SIK inhibitors, which target all three isoforms with high potency, to more isoform-selective molecules.



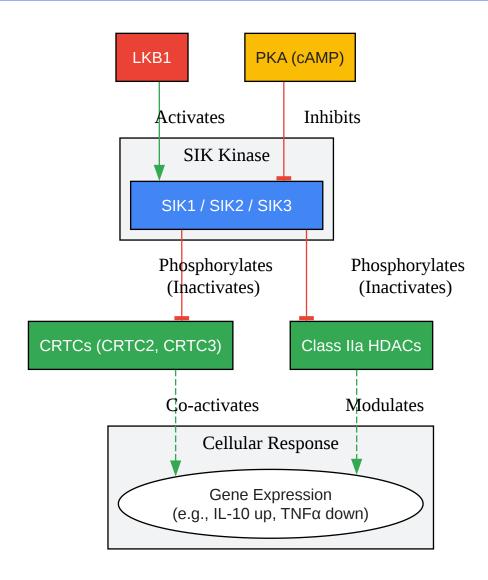
Compound	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Class
HG-9-91-01	0.92	6.6	9.6	Pan-SIK
MRT199665	110	12	43	Pan-SIK (also MARK/AMPK)
GLPG3312	2.0	0.7	0.6	Pan-SIK
YKL-05-099	~10	40	~30	Pan-SIK
YKL-06-062	2.12	1.40	2.86	Pan-SIK
ARN-3236	21.63	<1	6.63	SIK2-selective
GLPG3970	282.8	7.8	3.8	SIK2/3-selective

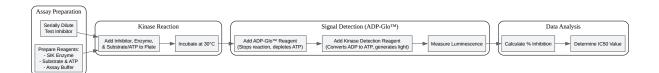
Data compiled from multiple sources.[2][3][4]

Core Signaling Pathway of Salt-Inducible Kinases

SIKs are key regulators of metabolic and inflammatory signaling. They are activated via phosphorylation by Liver Kinase B1 (LKB1). Once active, SIKs phosphorylate and inactivate transcriptional co-activators, such as the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs), by sequestering them in the cytoplasm. Inhibition of SIKs allows CRTCs and HDACs to translocate to the nucleus, where they modulate gene expression. The activity of SIKs is, in turn, negatively regulated by Protein Kinase A (PKA) following an increase in intracellular cyclic AMP (cAMP).







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